molecular formula C17H19NO B3227222 1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 1260757-70-7

1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B3227222
CAS No.: 1260757-70-7
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-methylazetidin-3-ol is a chiral azetidine derivative of high interest in advanced chemical synthesis and medicinal chemistry research. This compound serves as a versatile, three-dimensional scaffold for constructing novel biologically active molecules . The defined stereochemistry of the (2R,3S)- isomer provides a rigid, puckered ring structure that is valuable for studying stereospecific interactions with biological targets, which is a critical factor in the development of selective therapeutic agents . The key structural features of this molecule include a C3-hydroxyl group, which acts as a handle for further synthetic diversification and can contribute to hydrogen bonding with target proteins, and a bulky benzhydryl (diphenylmethyl) group on the nitrogen, which can modulate the compound's physicochemical properties and be used as a protecting group in multi-step syntheses . Azetidines, as saturated four-membered nitrogen heterocycles, are considered privileged motifs in drug discovery due to their favorable conformational constraints and are found in several approved pharmaceuticals . This specific compound is offered for research applications, including use as a key intermediate in the exploration of new chemical entities and as a standard for analytical studies. Researchers can leverage its functional groups to explore structure-activity relationships (SAR) and develop targeted libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Reactions Involving the Hydroxyl Group at C3

The hydroxyl group at the C3 position of 1-(Diphenylmethyl)-2-methylazetidin-3-ol is a key site for chemical modifications, enabling the introduction of various functional groups through derivatization and substitution reactions.

Derivatization to Sulfonate Esters (e.g., Mesylates)

The conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester, is a common strategy to facilitate subsequent nucleophilic substitution. A general method for the mesylation of N-benzhydryl-azetidin-3-ol involves reacting the alcohol with methanesulfonyl chloride in the presence of a base. For instance, a solution of N-benzhydryl-azetidin-3-ol in methylene (B1212753) chloride at low temperatures (e.g., -40°C) can be treated with methanesulfonyl chloride. google.com Following the completion of the reaction, a standard workup procedure involving washing with saturated sodium bicarbonate and drying over magnesium sulfate (B86663) yields the crude mesylate. google.com This intermediate is often used immediately in the next step without extensive purification.

Table 1: Representative Mesylation Reaction

ReactantReagentSolventTemperatureProduct
N-Benzhydryl-azetidin-3-olMethanesulfonyl ChlorideMethylene Chloride-40°CN-Benzhydryl-azetidin-3-yl mesylate

Nucleophilic Substitutions at the C3 Position

Once the hydroxyl group is activated as a sulfonate ester, the C3 position becomes susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functionalities at this position. A typical procedure involves treating the crude mesylate with a nucleophile in the presence of a base and often a solvent mixture that can facilitate the reaction. For example, the crude mesylate of N-benzhydryl-azetidin-3-ol can be reacted with a nucleophile like 1-phenylpiperazine (B188723) in the presence of triethylamine (B128534) and water, with heating to around 50°C for several hours. google.com This process results in the displacement of the mesylate group by the nucleophile. A wide range of nucleophiles, including various substituted piperazines, piperidines, pyrrolidines, and even sodium azide, can be employed in this type of reaction. google.com

Table 2: Examples of Nucleophilic Substitution Reactions

SubstrateNucleophileBaseSolvent/ConditionsProduct
N-Benzhydryl-azetidin-3-yl mesylate1-PhenylpiperazineTriethylamineWater, 50°C1-(N-Benzhydryl-azetidin-3-yl)-4-phenylpiperazine
N-Benzhydryl-azetidin-3-yl mesylate1-PyrimidylpiperazineTriethylamineWater, 50°C1-(N-Benzhydryl-azetidin-3-yl)-4-pyrimidylpiperazine
N-Benzhydryl-azetidin-3-yl mesylateMorpholineTriethylamineNot specified4-(N-Benzhydryl-azetidin-3-yl)morpholine
N-Benzhydryl-azetidin-3-yl mesylateSodium AzideNot specifiedNot specified3-Azido-1-benzhydryl-azetidine

Oxidation Reactions

Transformations Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the azetidine ring, bearing a bulky diphenylmethyl group, also presents opportunities for chemical transformations, primarily concerning the modification or removal of this substituent.

N-Alkylation and N-Acylation Reactions

Further N-alkylation or N-acylation of this compound is generally not a common transformation. The presence of the sterically demanding diphenylmethyl (benzhydryl) group on the nitrogen atom significantly hinders further substitution at this position. This group is typically introduced as a protecting group and its primary role is to remain stable during subsequent modifications at other parts of the molecule.

Ring-Opening Reactions of the Azetidine Core

The inherent ring strain of the azetidine moiety in this compound makes it susceptible to ring-opening reactions, particularly upon activation of the nitrogen or oxygen atoms. These reactions provide a valuable route to functionalized γ-amino alcohols.

Nucleophilic Ring Opening with Various Reagents

The direct nucleophilic ring-opening of neutral N-alkylazetidin-3-ols is generally challenging due to the low electrophilicity of the ring carbons and the poor leaving group ability of the amine. Activation of the azetidine nitrogen, typically through protonation or quaternization to form an azetidinium ion, significantly enhances the ring's susceptibility to nucleophilic attack. The regioselectivity of this attack is governed by both electronic and steric factors.

For 2-alkyl-substituted azetidinium ions, nucleophilic attack can occur at either the C2 or C4 position. The outcome is often dependent on the nature of the nucleophile:

Attack at C4 (less substituted): Sterically bulky or strong nucleophiles tend to attack the less hindered C4 position, leading to cleavage of the N-C4 bond.

Attack at C2 (more substituted): Nucleophilic attack at the more substituted C2 position is less common for 2-alkyl systems unless directed by specific electronic factors or coordinating groups.

While specific studies detailing a wide range of nucleophiles with this compound are not extensively documented, the general principles of azetidinium ring-opening suggest that various nucleophiles, including halides, cyanide, azide, and organometallic reagents, could be employed to generate a diverse array of 1,3-amino alcohol derivatives. The table below outlines the expected products from the nucleophilic ring-opening of the corresponding azetidinium ion based on established reactivity patterns for 2-alkylazetidines.

Nucleophile (Nu⁻)Reagent ExamplePredicted Major Product (Attack at C4)
AzideSodium Azide (NaN₃)3-(Diphenylmethylamino)-4-azidobutan-2-ol
CyanideSodium Cyanide (NaCN)4-(Diphenylmethylamino)-3-hydroxy-2-methylbutanenitrile
ThiolateSodium Thiophenoxide (PhSNa)1-(Diphenylmethylamino)-4-(phenylthio)butan-2-ol
OrganocuprateLithium Dimethylcuprate ((CH₃)₂CuLi)4-(Diphenylmethylamino)-3-methylpentan-2-ol

Lewis Acid-Mediated Ring-Opening Processes

Lewis acids can activate the azetidine ring towards nucleophilic attack by coordinating to either the nitrogen atom or the C3-hydroxyl group. This coordination enhances the electrophilicity of the ring carbons, facilitating ring cleavage under milder conditions than those required for the neutral azetidine.

Research on the Lewis acid-mediated ring-opening of 1-benzhydrylazetidin-3-ol (B14779) and its derivatives has demonstrated high regioselectivity. For 2-methyl substituted azetidinols, the ring-opening reaction proceeds with selective cleavage of the N-C4 bond. researchgate.net This regioselectivity is attributed to the electronic and steric effects of the substituents on the azetidine ring.

A notable example is the reaction of 1-benzhydrylazetidin-3-ol with phenolic nucleophiles in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). This reaction yields 1,3-amino ether products, which are valuable synthetic intermediates. researchgate.net

Lewis AcidNucleophilePredicted Product of this compoundBond CleavedReference
Boron trifluoride etherate (BF₃·OEt₂)Phenol1-(Diphenylmethylamino)-3-phenoxy-2-butanolN-C4 researchgate.net
Copper(II) triflate (Cu(OTf)₂)Methanol1-(Diphenylmethylamino)-3-methoxy-2-butanolN-C4Inferred from related systems
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)Benzyl alcohol3-(Benzyloxy)-1-(diphenylmethylamino)-2-butanolN-C4Inferred from related systems

Stereochemical Implications of Ring-Opening Reactions

The ring-opening of chiral azetidines, such as this compound, has significant stereochemical implications. Lewis acid-mediated ring-opening reactions of 2-substituted azetidines have been shown to proceed via an Sₙ2-type mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom of the azetidine ring, leading to an inversion of configuration at the center of attack.

For this compound, nucleophilic attack at the C4 position would not affect the stereocenter at C2. However, in the less likely event of an attack at the C2 position, an inversion of its stereochemistry would be expected. Studies on closely related 2-phenyl-3-azetidinols have confirmed that ring-opening occurs with inversion of configuration at the C2 position. researchgate.net This stereospecificity is a hallmark of the Sₙ2 pathway and underscores the synthetic utility of these reactions for controlling stereochemistry in the resulting acyclic amino alcohol products. The preservation or inversion of the C2 stereocenter is therefore a predictable outcome based on the regioselectivity of the ring-opening reaction.

Functionalization Strategies for the Azetidine Ring System

Beyond ring-opening, the azetidine core of this compound can be functionalized while retaining the four-membered ring, providing access to a variety of substituted azetidine derivatives.

Regioselective Functionalization at C2 and C4

The functionalization of the azetidine ring at positions other than C3 without ring cleavage is a synthetic challenge. However, strategies involving the deprotonation of the C-H bonds adjacent to the nitrogen atom can provide a pathway to substituted derivatives. The acidity of the α-protons on the azetidine ring is enhanced by the nitrogen atom, and the regioselectivity of deprotonation can be controlled by the choice of base and the substitution pattern on the ring.

For N-protected azetidines, lithiation using a strong base like sec-butyllithium (B1581126) in the presence of a chiral ligand such as sparteine (B1682161) can lead to enantioselective deprotonation, typically at the less substituted C4 position. The resulting organolithium species can then be trapped with various electrophiles to introduce new functional groups.

Another potential strategy for functionalization involves the oxidation of the C3-hydroxyl group of this compound to the corresponding ketone, 1-(diphenylmethyl)-2-methylazetidin-3-one. The resulting ketone can then be functionalized at the C4 position via the formation of an enolate under basic conditions. The kinetic enolate is expected to form at the less-hindered C4 position, allowing for regioselective alkylation or other electrophilic trapping.

PositionProposed StrategyIntermediatePotential Electrophiles (E⁺)Potential Product
C4Directed lithiation4-Lithio-1-(diphenylmethyl)-2-methylazetidin-3-olD₂O, CH₃I, (CH₃)₃SiCl4-Deuterio, 4-Methyl, or 4-Trimethylsilyl derivative
C4Oxidation followed by enolate formationLithium enolate of 1-(diphenylmethyl)-2-methylazetidin-3-oneCH₃CH₂Br, PhCHO4-Ethyl or 4-(hydroxy(phenyl)methyl) derivative

Formation of Spiroazetidine Derivatives

Spiroazetidines, which feature a spirocyclic junction at one of the azetidine carbons, are of increasing interest in medicinal chemistry due to their conformational rigidity. The C3 position of this compound is a prime location for the construction of a spirocyclic system.

A plausible and efficient route to spiroazetidines from this compound involves a two-step sequence:

Oxidation: The secondary alcohol at C3 is oxidized to the corresponding ketone, 1-(diphenylmethyl)-2-methylazetidin-3-one, using standard oxidation methods (e.g., Swern or Dess-Martin oxidation).

Spirocyclization: The resulting azetidin-3-one (B1332698) can then undergo reaction with a variety of dinucleophiles or participate in cycloaddition reactions to form a second ring spiro-fused at the C3 position. For instance, reaction with a 1,2- or 1,3-dinucleophile, such as ethane-1,2-diamine or propane-1,3-dithiol, would lead to the formation of five- or six-membered heterocyclic rings, respectively, fused at the C3 position. The Kinugasa reaction, a copper-catalyzed reaction of a nitrone with a terminal alkyne, is a known method for constructing spiro[azetidine-3,3'-indoline]-2,2'-diones, highlighting the utility of azetidinone precursors in spirocycle synthesis. nih.gov

This strategy provides a modular approach to a wide range of spiroazetidine derivatives, where the nature of the second ring can be varied depending on the chosen cyclization partner.

Stereochemical Aspects and Conformational Analysis of 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Diastereomeric and Enantiomeric Forms of 1-(Diphenylmethyl)-2-methylazetidin-3-ol

The structure of this compound features two chiral centers at the C2 and C3 positions of the azetidine (B1206935) ring. This gives rise to the possibility of four stereoisomers, consisting of two pairs of enantiomers. These are designated as (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between the substituents on the C2 and C3 carbons determines whether the diastereomer is cis or trans.

The cis diastereomers have the methyl group at C2 and the hydroxyl group at C3 on the same face of the azetidine ring. This pair of enantiomers is represented by (2R,3S) and (2S,3R) configurations. Conversely, the trans diastereomers possess the methyl and hydroxyl groups on opposite faces of the ring, corresponding to the (2R,3R) and (2S,3S) enantiomeric pair.

The bulky diphenylmethyl (benzhydryl) group on the nitrogen atom significantly influences the stereochemical environment of the ring, potentially favoring certain conformations and impacting the relative stability of the diastereomers.

Table 1: Possible Stereoisomers of this compound

ConfigurationStereochemical RelationshipRelative Orientation of Substituents
(2R,3R)Enantiomer of (2S,3S)trans
(2S,3S)Enantiomer of (2R,3R)trans
(2R,3S)Enantiomer of (2S,3R)cis
(2S,3R)Enantiomer of (2R,3S)cis

Enantioselective Synthesis and Resolution Strategies

The synthesis of enantiomerically pure forms of this compound presents a significant synthetic challenge. Strategies to achieve this can be broadly categorized into enantioselective synthesis and the resolution of racemic mixtures.

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, to construct the azetidine ring with predefined stereochemistry.

Asymmetric Cyclization Reactions: Employing chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Diastereoselective Reactions: Introducing a chiral auxiliary to a precursor molecule to direct the stereochemistry of subsequent reactions, followed by the removal of the auxiliary.

Resolution Strategies: When a racemic or diastereomeric mixture is synthesized, resolution techniques can be employed to separate the desired stereoisomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture of the azetidinol (B8437883) with a chiral resolving agent to form diastereomeric salts. nih.gov These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov Subsequent removal of the resolving agent yields the separated enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be a powerful tool for separating enantiomers and diastereomers on an analytical and preparative scale.

Conformational Preferences and Dynamics of the Azetidine Ring System

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and steric bulk of the substituents on the ring. For this compound, the large diphenylmethyl group at the nitrogen atom, along with the methyl and hydroxyl groups, will dictate the conformational equilibrium.

Computational studies and advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are powerful tools for elucidating the preferred conformations and the dynamics of ring inversion in solution. mdpi.com These studies can provide insights into the dihedral angles and through-space proximities of the various protons, allowing for the determination of the dominant ring pucker and the orientation of the substituents.

Stereochemical Control and Diastereoselectivity in Synthetic Reactions

Achieving stereochemical control in the synthesis of this compound is a key challenge. The diastereoselectivity of the synthetic route will determine the ratio of cis to trans isomers produced.

For instance, in a cyclization reaction to form the azetidine ring, the stereochemistry of the starting material and the reaction conditions will influence the facial selectivity of the ring closure. The bulky diphenylmethyl group can act as a stereodirecting group, shielding one face of a reactive intermediate and favoring the approach of reagents from the less hindered face.

Furthermore, if the azetidin-3-one (B1332698) precursor is synthesized, the stereochemical outcome of the reduction of the ketone to the alcohol will be crucial. The choice of reducing agent and the steric environment around the carbonyl group will determine the diastereoselectivity of the hydroxyl group formation. The use of sterically demanding reducing agents may favor the formation of one diastereomer over the other.

Understanding the factors that govern diastereoselectivity is essential for designing synthetic routes that provide the desired stereoisomer in high yield and purity.

Advanced Structural Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the relative stereochemistry and preferred conformations in solution.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step in the structural elucidation of 1-(Diphenylmethyl)-2-methylazetidin-3-ol. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different atoms. Subsequently, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish connectivity between atoms. For instance, COSY spectra would reveal proton-proton coupling networks, helping to identify adjacent protons within the azetidine (B1206935) ring and the diphenylmethyl group. HSQC would correlate each proton to its directly attached carbon atom, while HMBC would show correlations between protons and carbons over two to three bonds, aiding in the assembly of the molecular framework. However, specific spectral data and detailed assignments for this compound are not present in the surveyed literature.

NMR Studies for Reaction Kinetics and Mechanism Elucidation

NMR spectroscopy can also be a powerful tool for studying reaction kinetics and elucidating reaction mechanisms by monitoring the change in concentration of reactants, intermediates, and products over time. Such studies could provide insights into the formation or reactions of this compound. At present, no specific kinetic or mechanistic studies utilizing NMR for this compound have been reported in the available literature.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is critical for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pathways, typically induced by techniques such as electron ionization (EI) or collision-induced dissociation (CID), would offer valuable clues about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the diphenylmethyl group, as well as from the opening and fragmentation of the azetidine ring. A comprehensive analysis of these fragmentation patterns is not currently available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, C-H stretches of the aromatic and aliphatic portions, and C-N stretching of the azetidine ring. A detailed vibrational analysis, often supported by computational calculations, could provide further insights into the molecular structure and bonding. However, published IR and Raman spectra with corresponding band assignments for this specific compound could not be located.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral centers. nih.gov For a molecule like this compound, which contains stereocenters, single-crystal X-ray diffraction analysis would unambiguously establish the relative and absolute stereochemistry of the substituents on the azetidine ring. ed.ac.uk This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. researchgate.net The ability to determine the absolute structure is particularly important for chiral molecules and is often achieved through the analysis of anomalous scattering effects. mit.edu Despite the power of this technique, there are no reported crystal structures for this compound in crystallographic databases.

Computational and Theoretical Studies of 1 Diphenylmethyl 2 Methylazetidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is effective for determining molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. For 1-(Diphenylmethyl)-2-methylazetidin-3-ol, DFT calculations can elucidate key aspects of its electronic nature.

Detailed DFT studies would involve calculating global reactivity descriptors, which are essential for predicting chemical behavior. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity.

Key electronic properties calculable via DFT include:

HOMO-LUMO Energy Gap: This is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Ionization Potential and Electron Affinity: These values help in understanding the ease with which the molecule can lose or gain an electron.

Electronegativity, Hardness, and Softness: These concepts help classify the molecule's reactivity profile.

Dipole Moment: This provides information about the polarity of the molecule and its potential intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information on charge distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Table 1: Representative DFT-Calculated Molecular Properties for this compound The following data is illustrative of typical DFT outputs.

PropertyCalculated ValueUnit
Energy of HOMO-6.5eV
Energy of LUMO-0.8eV
HOMO-LUMO Gap5.7eV
Ionization Potential6.5eV
Electron Affinity0.8eV
Dipole Moment2.1Debye

Ab initio calculations are based on first principles of quantum mechanics, without the use of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energy and reactivity. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed to obtain precise energetic information, which is crucial for accurately predicting reaction barriers and thermodynamic stability.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations are essential for exploring its vast conformational space.

By simulating the molecule's dynamics, researchers can identify low-energy conformers, understand the transitions between them, and determine their relative populations at equilibrium. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic realistic conditions. The resulting trajectories provide a detailed picture of the molecule's flexibility and preferred shapes, which are critical for understanding its interactions with other molecules.

Table 2: Illustrative Conformational Analysis from MD Simulations This table presents hypothetical data on the major conformers of this compound.

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle(s)
A0.0045C-N-CH-Ph1: 75°
B0.8525C-N-CH-Ph1: -80°
C1.5015C-C-O-H: 180°
D2.1010N-C-C-C(CH3): 60°

Prediction of Spectroscopic Parameters

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data or identifying a compound. For this compound, these methods can generate theoretical spectra.

NMR Spectroscopy: DFT methods can accurately predict ¹H and ¹³C chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be constructed, aiding in the assignment of experimental peaks.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated at the DFT level. This theoretical infrared spectrum helps in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H stretch of the alcohol and vibrations associated with the azetidine (B1206935) and phenyl rings.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods.

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, theoretical methods can be used to map out the potential energy surfaces of its reactions.

By locating the transition state (TS) structures and calculating the activation energies, computational models can predict the most likely reaction pathways. For example, the mechanism of a potential oxidation of the hydroxyl group or a substitution reaction at the azetidine ring could be explored. The "distortion/interaction" model, also known as the "activation strain" model, can be used to quantify the energy required to distort the reactants into the transition state geometry and the interaction energy between them in the TS. This level of detail helps in understanding the factors that control the speed and outcome of a chemical reaction.

Structure-Activity Relationship (SAR) Studies based on Molecular Modeling (excluding clinical outcomes).

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. Molecular modeling is a key component of modern SAR investigations. By creating a computational model of this compound, researchers can systematically modify its structure and calculate how these changes affect certain properties.

For instance, modifications could include altering the substituents on the phenyl rings or changing the stereochemistry of the azetidine ring. Computational techniques can then predict how these changes influence properties like receptor binding affinity (through molecular docking), solubility, or electronic characteristics. These in-silico studies can guide the synthesis of new analogues with potentially enhanced activities by identifying key structural features that are important for a desired function.

1 Diphenylmethyl 2 Methylazetidin 3 Ol As a Versatile Synthetic Intermediate and Building Block

Precursor for Advanced Organic Synthesis

The primary utility of 1-(Diphenylmethyl)-2-methylazetidin-3-ol in synthesis stems from the dual functionality of its core components: the reactive azetidine (B1206935) ring and the protective nature of the N-diphenylmethyl group. The inherent ring strain of the azetidine, estimated to be around 25.4 kcal/mol, is a significant driving force for its chemical reactivity, allowing it to participate in reactions that are not accessible to its acyclic or larger-ring counterparts.

The N-diphenylmethyl group serves as an effective protecting group for the azetidine nitrogen. It is stable under many reaction conditions but can be selectively cleaved when desired. lookchem.comresearchgate.net This strategic protection allows chemists to perform modifications on other parts of the molecule before revealing the reactive secondary amine for further functionalization. Various methods have been developed for the deprotection of N-benzhydryl amines and amides, including ozonolysis or treatment with reagents like N-bromosuccinimide and bromine, followed by acid hydrolysis. lookchem.comresearchgate.netuclouvain.be This controlled deprotection is fundamental to its role as a precursor.

A 2024 study highlighted the critical role of the N-benzhydryl group in orchestrating a photochemical Norrish–Yang cyclization of α-aminoacetophenones to forge 3-phenylazetidinols. beilstein-journals.org These intermediates, stabilized by the protecting group, subsequently undergo ring-opening reactions, demonstrating the group's directing and facilitating influence in complex transformations. beilstein-journals.org

Table 1: Deprotection Methods for N-Benzhydryl Group in Azetidinones
ReagentsConditionsOutcomeReference
1. NBS (1.2 equiv), Br₂ (0.1 equiv) 2. p-TsOH1. CH₂Cl₂/H₂O, sun light, 20°C, 3h 2. Acetone/H₂OCleavage of N-benzhydryl group to yield NH-azetidinone and benzophenone. lookchem.comresearchgate.netuclouvain.be
Ozone (O₃)-Selective oxidation and cleavage of the benzhydryl group from N-benzhydryl aziridine-2-carboxylates. researchgate.net

This compound is an excellent starting point for a variety of substituted azetidine derivatives. The most straightforward strategy involves the removal of the N-diphenylmethyl protecting group to generate the corresponding secondary amine, 2-methylazetidin-3-ol. This key intermediate, possessing a nucleophilic nitrogen, can then undergo a wide range of reactions, such as N-alkylation or N-acylation, to introduce diverse substituents at the N1 position. nih.gov

Furthermore, the hydroxyl group at the C3 position provides another handle for functionalization. It can be converted into a better leaving group, such as a mesylate or tosylate. Subsequent nucleophilic displacement with various nucleophiles allows for the introduction of a wide array of functional groups at the C3 position, leading to a library of 1,3-disubstituted azetidines. smolecule.com This dual functionalization capacity at two distinct positions makes the scaffold highly adaptable for creating novel chemical entities.

The high ring strain of the azetidine core can be harnessed to construct more complex molecular architectures, including fused and spirocyclic systems. Ring-expansion reactions, driven by the release of this strain, can transform the four-membered ring into larger, more stable heterocyclic systems. For example, the transformation of azetidines into pyrrolidines (a five-membered ring) can be a key step in the synthesis of fused bicyclic systems if the reacting groups are tethered together. researchgate.netresearchgate.net

One documented strategy involves the intramolecular N-alkylation of an azetidine bearing a 3-hydroxypropyl side chain at the C2-position. This forms a strained 1-azonia-bicyclo[3.2.0]heptane intermediate, which can then be opened by nucleophiles to yield ring-expanded products like pyrrolidines and azepanes. researchgate.net While not starting from the exact title compound, this demonstrates a powerful principle applicable to functionalized azetidines. Similarly, the photochemical ring-opening of N-benzhydryl azetidinols to form aminodioxolanes showcases a pathway that could be adapted to create spirocyclic systems if a cyclic ketone is used as the reaction partner. beilstein-journals.org

The inherent reactivity of the strained azetidine ring makes this compound a valuable precursor for other classes of heterocyclic compounds. Ring-rearrangement and ring-expansion reactions are particularly effective strategies for this purpose.

The expansion of azetidines to pyrrolidines is a well-established synthetic transformation. nih.gov This can be achieved under thermal conditions or through chemical manipulation, often proceeding through an aziridinium (B1262131) ion intermediate. researchgate.netrsc.org This provides a stereocontrolled entry into highly substituted pyrrolidine (B122466) derivatives, which are themselves prevalent scaffolds in drug discovery. nih.gov

More recent research has uncovered novel transformations. As mentioned, N-benzhydryl-protected azetidinols can be converted into aminodioxolanes via a photochemical cyclization followed by a ring-opening reaction. beilstein-journals.org Another innovative approach is the dual palladium- and acid-catalyzed arylative ring expansion of 3-vinylazetidin-3-ols, which rearrange to form 2,3,4-trisubstituted-2,5-dihydrofurans. researchgate.net These examples underscore the role of the azetidin-3-ol (B1332694) framework as a versatile linchpin for accessing a diverse range of other heterocyclic systems.

Table 2: Heterocyclic Transformations from Azetidine Scaffolds
Starting ScaffoldTransformationProduct HeterocycleReference
2-(Iodomethyl)azetidineThermal Isomerization3-Iodopyrrolidine researchgate.netrsc.org
N-Benzhydryl-α-aminoacetophenonePhotocyclization & Ring OpeningAminodioxolane beilstein-journals.org
3-Vinylazetidin-3-olArylative Ring ExpansionDihydrofuran researchgate.net
2-(3-Hydroxypropyl)azetidineIntramolecular N-Alkylation & Nucleophilic OpeningPyrrolidine and/or Azepane researchgate.net

Scaffold for Chemical Library Generation

In modern drug discovery, certain molecular frameworks, known as "privileged scaffolds," appear frequently in biologically active compounds. The azetidine ring is one such scaffold. nih.govnih.gov Its rigid, three-dimensional structure is valuable for presenting substituents in well-defined spatial orientations, which is crucial for effective interaction with biological targets.

This compound is an ideal starting point for the generation of chemical libraries. Its utility lies in the ability to introduce diversity at multiple points. Following the removal of the N-diphenylmethyl group, the nitrogen atom can be functionalized with a wide variety of substituents. nih.gov Simultaneously, the C3-hydroxyl group can be modified or replaced. This multi-directional functionalization allows for the rapid creation of a large number of structurally related, yet distinct, compounds. Such libraries are essential for screening against biological targets to identify new lead compounds in drug development programs.

Utility in Chiral Auxiliary Applications

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed for reuse. researchgate.net

The this compound molecule is inherently chiral, possessing stereocenters at the C2 and C3 positions of the azetidine ring. While this chirality is crucial when the molecule is used as a chiral building block or as a chiral ligand, there is limited evidence in the scientific literature of it being used as a traditional chiral auxiliary. Its primary role is typically as a permanent part of the final molecular structure or as a precursor where the core azetidine ring is retained or transformed, rather than being cleaved off and recycled.

Ligand Design and Coordination Chemistry (if applicable to azetidines generally)

Functionalized azetidines have emerged as effective ligands in coordination chemistry. The nitrogen atom of the azetidine ring, despite being part of a strained system, is a good electron-pair donor and can coordinate to a variety of metal ions.

The coordination chemistry of azetidine derivatives is an area of active research. Studies have shown that azetidines bearing additional donor groups, such as amines or pyridyl moieties on a side chain, can act as tridentate or quadridentate ligands. These ligands have been shown to form stable complexes with transition metals like copper(II) and zinc(II). The resulting metal complexes can exhibit specific coordination geometries, such as square-pyramidal or trigonal-bipyramidal. The development of such ligands is driven by their potential application in catalysis, where the metal center's reactivity can be fine-tuned by the steric and electronic properties of the azetidine-based ligand. In the case of this compound, both the azetidine nitrogen and the C3-hydroxyl oxygen could potentially act as coordination sites for a metal center.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

While established methods for the synthesis of 1-(Diphenylmethyl)-2-methylazetidin-3-ol exist, often involving the reaction of benzhydrylamine with epichlorohydrin, there is considerable scope for the development of more sustainable and efficient synthetic strategies. acs.org Future research should prioritize catalytic and atom-economical approaches that minimize waste and avoid harsh reaction conditions.

Promising future directions include:

Catalytic C-H Amination: Direct intramolecular C-H amination reactions, potentially catalyzed by transition metals like palladium, could offer a more direct route to the azetidine (B1206935) core, bypassing the need for pre-functionalized starting materials. rsc.org

Photochemical Cycloadditions: Aza-Paterno-Büchi reactions, which involve the [2+2] photocycloaddition of imines and alkenes, present a powerful method for constructing the azetidine ring under mild, light-induced conditions. rsc.org The development of visible-light-mediated variants would further enhance the sustainability of this approach.

Lanthanide-Catalyzed Aminolysis: The use of lanthanide triflates as catalysts for the intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be effective for azetidine synthesis and could be adapted for the target molecule. frontiersin.org

A comparison of current and potential future synthetic approaches is summarized below:

Synthetic ApproachCurrent StatusPotential for Sustainable Improvement
Intramolecular Cyclization Relies on multi-step preparation of γ-amino alcohol precursors. Development of one-pot procedures and catalytic C-H functionalization to reduce step count. rsc.org
[2+2] Cycloadditions Often requires UV light and may have substrate limitations. rsc.orgExploration of new photocatalysts for visible-light applications and broader substrate scope.
Ring Expansion/Contraction Can involve harsh reagents and produce byproducts.Designing novel strain-release-driven methodologies for milder reaction conditions. nih.gov
Epoxide Ring-Opening A common and effective method, but can generate significant salt waste. acs.orgUse of catalytic systems like lanthanide triflates to improve efficiency and reduce waste. frontiersin.org

Exploration of New Reactivity Patterns and Transformations

The reactivity of this compound is dominated by the inherent strain of the four-membered ring, making it susceptible to ring-opening reactions. rsc.org The N-benzhydryl group plays a crucial role, often acting as a protecting group that also influences the molecule's reactivity and stereochemistry. uni-mainz.de

Future research could productively focus on:

Strain-Release Driven Reactions: Harnessing the ring strain to drive reactions such as ring expansions to form larger heterocycles or controlled ring-opening to generate functionalized acyclic amino alcohols. rsc.orgnih.gov

Selective Functionalization: Developing methods for the selective functionalization of the azetidine ring at positions other than the hydroxyl group, for instance, through C-H activation or lithiation followed by electrophilic trapping.

Deprotection Strategies: Investigating novel and milder conditions for the removal of the N-benzhydryl group to allow for further derivatization at the nitrogen atom. The photochemical lability of the benzhydryl group could be an interesting avenue to explore. uni-mainz.de

Advanced Stereochemical Control in Complex Synthesis

The presence of two stereocenters in this compound makes stereochemical control a critical aspect of its synthesis and application. Future research should aim for highly stereoselective synthetic methods to access specific stereoisomers.

Key areas for advancement include:

Organocatalysis: The use of chiral organocatalysts has proven effective in the enantioselective synthesis of other functionalized azetidines and could be applied to the synthesis of the target molecule. nih.gov This approach offers a metal-free and often more environmentally benign alternative to traditional catalysis.

Chiral Auxiliaries: The development and application of new chiral auxiliaries, such as chiral tert-butanesulfinamides, can provide excellent diastereocontrol during the formation of the azetidine ring. acs.org

Enantioselective Ring Opening: The catalytic, enantioselective ring-opening of meso-azetidinium ions is an emerging strategy that could be adapted to generate chiral products from achiral or racemic precursors. acs.org

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for azetidines to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and reproducibility. nih.govnih.govuniba.it Handling potentially hazardous intermediates and reagents is often safer in a closed-loop flow system.

Future research in this area should target:

Development of Continuous Flow Protocols: Adapting existing batch syntheses of this compound and related compounds to continuous flow processes. This would enable more efficient large-scale production. uniba.it

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives of the core scaffold for screening in various applications. researchgate.net

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR) into flow setups to allow for real-time reaction monitoring and optimization.

Deepening Computational Understanding of Reaction Pathways and Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining deeper insights into the reaction mechanisms, stereochemical outcomes, and physicochemical properties of azetidine derivatives. researchgate.netrsc.org

Future computational studies could focus on:

Mechanism Elucidation: Modeling the transition states of various synthetic routes to understand the factors governing regioselectivity and stereoselectivity.

Reactivity Prediction: Calculating the ring strain energy and activation barriers for different ring-opening reactions to predict reactivity patterns.

Conformational Analysis: Investigating the conformational preferences of the molecule and how the bulky N-benzhydryl group influences the puckering of the azetidine ring.

Expanding the Role of Azetidin-3-ol (B1332694) Scaffolds in Material Science and Catalysis

While azetidines are primarily explored in medicinal chemistry, their unique structural features suggest potential for non-biological applications. acs.org

Untapped potential lies in:

Polymer Science: The cationic ring-opening polymerization of azetidines and azetidinium salts can lead to the formation of novel polyamines. researchgate.net The this compound scaffold could be incorporated into polymers to create materials with unique properties. Furthermore, azetidinium salts have been used to functionalize biopolymers like hemicellulose and nanocrystalline cellulose. nih.govchalmers.se

Asymmetric Catalysis: Chiral azetidine derivatives have been successfully employed as organocatalysts in asymmetric reactions, such as aldol (B89426) reactions. nih.gov The chiral backbone of this compound could be utilized to design new ligands or organocatalysts for stereoselective transformations.

Surface Modification: The reactivity of the azetidinium ring could be harnessed to chemically modify surfaces, imparting new functionalities to materials. chalmers.se

Q & A

Q. What are the common synthetic routes for 1-(Diphenylmethyl)-2-methylazetidin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including reductive amination and azetidine ring formation. For example, a precursor like 3-(diphenylmethyl)-2-methylazetidin-3-ol can be synthesized via nucleophilic substitution or cyclization of β-amino alcohols. Key optimization parameters include:

  • Temperature control : Low temperatures (−35°C) for sensitive intermediates to avoid side reactions .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps .
  • Solvent selection : Methanol or THF for polar intermediates to enhance solubility and reaction efficiency .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for determining absolute stereochemistry, as demonstrated in related azetidine derivatives . Complementary methods include:

  • Chiral HPLC : To separate enantiomers and assess optical purity .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to infer spatial arrangements .

Q. What key spectroscopic techniques are used to characterize this compound?

  • 1^1H/13^13C NMR : Assignments of methyl, diphenylmethyl, and hydroxyl protons (e.g., δ ~1.5 ppm for methyl, δ ~5.0 ppm for benzhydryl protons) .
  • IR spectroscopy : Confirmation of hydroxyl (3200–3600 cm1^{-1}) and azetidine ring vibrations .
  • Mass spectrometry : High-resolution MS to verify molecular formula (C17_{17}H19_{19}NO, exact mass 253.34) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

Enantioselective routes may employ:

  • Organocatalysts : Proline derivatives for asymmetric aldol reactions during azetidine ring formation.
  • Metal-ligand complexes : Chiral salen-Mn(III) catalysts for epoxidation of precursor alkenes, followed by ring-opening amination .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) to hydrolyze specific stereoisomers .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in receptor affinity (e.g., low 5-HT2A_{2A} binding in some diphenylmethyl derivatives) can be addressed via:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the azetidine methyl group or diphenylmethyl moiety to identify critical pharmacophores .
  • Radioligand binding assays : Competitive binding studies using 3^3H-labeled ligands to quantify receptor affinity (Ki values) and validate target engagement .

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

  • Density Functional Theory (DFT) : Calculates transition-state energies for ring-opening reactions or hydroxyl group oxidation pathways .
  • Molecular Dynamics (MD) simulations : Models interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., benzhydryl group oxidation) .
  • ADMET prediction tools : Software like SwissADME to estimate solubility, logP, and bioavailability .

Q. What experimental designs are recommended for evaluating its potential as a kinase inhibitor or antimicrobial agent?

  • Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, MAPK) in ATP-competitive ELISA formats with IC50_{50} determination .
  • Antifungal testing : Broth microdilution (CLSI M27 protocol) against Candida spp., with MIC values compared to fluconazole controls .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Methodological Notes

  • Stereochemical purity : Always validate enantiomeric excess (ee) via chiral HPLC before biological testing .
  • Data reproducibility : Cross-validate spectroscopic assignments with computational NMR prediction tools (e.g., ACD/Labs) .
  • Hazard mitigation : For large-scale synthesis, conduct risk assessments for exothermic steps (e.g., reductive amination) and use gas traps for volatile byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.